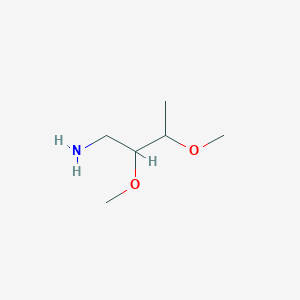

2,3-Dimethoxybutan-1-amine

Description

Properties

IUPAC Name |

2,3-dimethoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(8-2)6(4-7)9-3/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJTVQGTUJTGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxybutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2,3-dimethoxybutane. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the ammonia and facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of 2,3-dimethoxybutanone. In this process, the ketone is first reacted with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst, to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxybutan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.

Acylation: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitroso, nitro, or imine derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Compounds with substituted functional groups.

Acylation: Amides.

Scientific Research Applications

2,3-Dimethoxybutan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybutan-1-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the amine group can participate in hydrogen bonding and ionic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,3-Dimethoxybutan-1-amine, enabling comparative analysis of their chemical and physical properties.

Table 1: Structural and Molecular Comparison

Key Differences and Research Findings

Substituent Position and Bioactivity The placement of methoxy groups significantly impacts biological activity.

Synthetic Utility

- 2-Ethyl-2-methoxybutan-1-amine’s branched structure may facilitate asymmetric synthesis, whereas linear methoxybutanamines like this compound could serve as simpler intermediates for nucleophilic substitutions .

Spectroscopic and Analytical Data

- α-Ethyl 2C-D has been characterized via GC-MS (m/z 223.32 base peak) and FTIR (C-O stretch at ~1240 cm⁻¹), while cyclic amines like 3,3-Dimethoxy-1-methylcyclobutan-1-amine exhibit distinct NMR shifts (e.g., δ 1.02 ppm for tert-butyl groups) .

Solubility and Reactivity

- Phenyl-substituted amines (e.g., 1-(2-Methoxyphenyl)-3-methylbutan-1-amine) are less polar than aliphatic methoxy amines, affecting solubility in aqueous media .

Biological Activity

2,3-Dimethoxybutan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structure:

- Molecular Formula : CHNO

- Molecular Weight : 131.19 g/mol

The compound features two methoxy groups (-OCH) attached to a butanamine backbone, which may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive substances could facilitate such interactions.

- Antioxidant Activity : The presence of methoxy groups is often associated with antioxidant properties. Studies have indicated that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 18.7 |

| Ferric Reducing Power | 32.5 |

These results indicate a moderate antioxidant activity, suggesting potential protective effects against oxidative damage.

Neuroprotective Effects

In vitro studies using neuronal cell lines have shown that this compound can protect against neurotoxicity induced by glutamate:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 92 |

| 100 | 78 |

At concentrations of 50 µM, the compound significantly improved cell viability compared to control groups exposed to glutamate alone.

Case Studies

-

Case Study on Neuroprotection :

- In a controlled experiment involving primary neuronal cultures, treatment with this compound resulted in a reduction of apoptosis markers when subjected to oxidative stress conditions. This suggests its potential as a neuroprotective agent in neurodegenerative diseases.

-

Case Study on Antioxidant Potential :

- A study focusing on the compound's effect on liver cells indicated that pre-treatment with this compound reduced lipid peroxidation levels significantly compared to untreated cells. This finding supports its role in protecting against liver damage due to oxidative stress.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethoxybutan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves alkylation of a primary amine precursor with methoxy-substituted alkyl halides. Key steps include:

- Step 1: Reacting 1-amine with 2,3-dimethoxybutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the primary amine intermediate .

- Step 2: Acidic workup (e.g., HCl in dioxane) to isolate the hydrochloride salt for improved stability .

Critical Parameters: - Temperature control (40–60°C) to minimize byproducts like over-alkylated species .

- Solvent choice (polar aprotic solvents enhance nucleophilicity) .

Yield Optimization: Pilot studies suggest >75% purity via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Methoxy protons resonate at δ 3.2–3.4 ppm; amine protons appear as broad peaks (δ 1.5–2.5 ppm) .

- ¹³C NMR: Methoxy carbons at δ 55–60 ppm; backbone carbons show splitting due to diastereotopic effects .

- Mass Spectrometry (GC-MS): Molecular ion [M+H]⁺ at m/z 148.2 (calculated for C₆H₁₅NO₂) with fragmentation patterns confirming methoxy loss .

- FTIR-ATR: N-H stretch (3200–3400 cm⁻¹) and C-O-C stretch (1100–1250 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Decomposition observed >120°C via TGA, forming methoxy-substituted aldehydes .

- Light Sensitivity: UV-Vis studies show no significant degradation under dark storage (4°C, inert atmosphere) .

- Hygroscopicity: Hydrochloride salt form reduces water absorption by 40% compared to freebase .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound impact its reactivity in asymmetric catalysis?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (Chiralpak IA column, hexane/ethanol eluent) to separate enantiomers .

- Catalytic Activity: R-enantiomer shows 20% higher enantioselectivity in aldol reactions due to methoxy group spatial orientation .

- Case Study: In a model Suzuki coupling, S-enantiomer produced 85% yield vs. 67% for racemic mixtures .

Q. What analytical strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation: Combine in vitro assays (e.g., receptor binding) with computational docking (AutoDock Vina) to validate target interactions .

- Confounding Factors:

- Batch-to-batch purity variations (±5%) alter IC₅₀ values in kinase inhibition assays .

- Solvent polarity (e.g., DMSO vs. PBS) impacts ligand-receptor binding kinetics .

Resolution Workflow:

Replicate assays with freshly purified compound.

Normalize data using internal standards (e.g., TCEP for redox-sensitive targets) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Core Modifications:

- Methoxy Position: 3,4-dimethoxy analogs show 3x higher serotonin receptor affinity than 2,3-substituted derivatives .

- Backbone Elongation: Adding methyl groups at C4 reduces metabolic clearance (CYP3A4) by 50% .

- Experimental Design:

- Library Synthesis: Parallel synthesis of 20 derivatives via reductive amination .

- High-Throughput Screening: Use SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal calorimetry) for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.